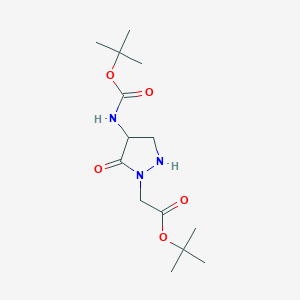
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a pyridine ring, which in turn is substituted with a tert-butylthio group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the pyridine ring.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the nitrogen atom of the morpholine attacks an electrophilic carbon on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the tert-butylthio group.
Reduction: Reduction reactions can occur at the pyridine ring or the sulfur atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the tert-butylthio group can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield various reduced forms of the pyridine ring or the sulfur atom.
Substitution: Substitution reactions can produce derivatives with different functional groups attached to the pyridine or morpholine rings.
科学的研究の応用
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, influencing signal transduction pathways.
Pathway Modulation: The compound could modulate biochemical pathways by affecting the activity of key proteins or enzymes.
類似化合物との比較
Similar Compounds
4-(tert-Butylthio)pyridine: Similar structure but lacks the morpholine ring.
3-Methylpyridine: Similar structure but lacks the tert-butylthio group and morpholine ring.
Morpholine: Lacks the pyridine ring and tert-butylthio group.
Uniqueness
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine is unique due to the combination of its structural features, which include a morpholine ring, a pyridine ring, a tert-butylthio group, and a methyl group. This combination imparts distinct chemical and biological properties that are not found in the individual components or simpler analogs.
特性
分子式 |
C14H22N2OS |
|---|---|
分子量 |
266.40 g/mol |
IUPAC名 |
4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C14H22N2OS/c1-11-9-12(18-14(2,3)4)10-15-13(11)16-5-7-17-8-6-16/h9-10H,5-8H2,1-4H3 |
InChIキー |
YWHNPTMFBHBMOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCOCC2)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)
![Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11789397.png)





![2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11789432.png)

![Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789445.png)

